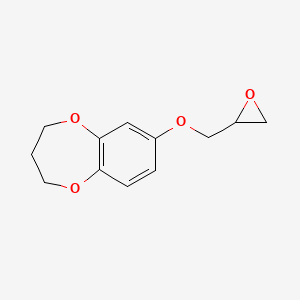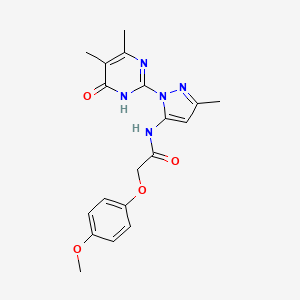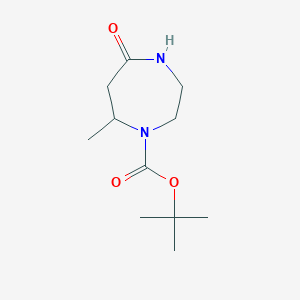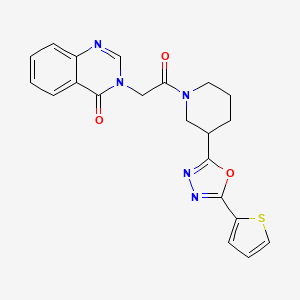![molecular formula C16H19ClN2O2S3 B2928367 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034522-36-4](/img/structure/B2928367.png)
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a sulfonyl group attached to a chlorothiophene, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The compound’s structure includes a piperidine ring and a thiophene ring, both of which are common in many pharmaceuticals . The sulfonyl group could potentially affect the compound’s reactivity and biological activity.Scientific Research Applications
Synthetic Pathways and Chemical Properties
- Preparation and Stereochemistry : Research delves into the preparation of related piperidines and their stereochemistry, indicating a focus on synthetic pathways and the importance of stereochemical configurations in chemical properties and potential applications. The study by Butt et al. (1988) explores the methanolysis of corresponding nitriles and the addition of p-chlorothiophenol, highlighting the intricacies of synthesizing compounds with specific stereochemical arrangements and their cyclization behaviors under acidic conditions, which could be pivotal for designing compounds with desired biological or chemical properties (Butt, Deady, & Mackay, 1988).
Antimicrobial Activity
- New Heterocycles with Antimicrobial Properties : The synthesis and evaluation of heterocyclic compounds based on specific structural motifs, like those involving pyrazole and thiophene, for antimicrobial activities are significant. El‐Emary et al. (2002) discuss the development of such compounds, suggesting the relevance of exploring diverse chemical structures for potential antimicrobial agents, which could align with research into compounds like the one of interest for their potential bioactivity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Insecticidal Properties
- Pyridine Derivatives as Insecticides : The study on pyridine derivatives against the cowpea aphid by Bakhite et al. (2014) showcases the insecticidal potential of such compounds. This research underlines the importance of chemical modifications, like those in pyridine structures, for enhancing insecticidal activity, possibly providing insights into the applications of similar compounds in agricultural or pest control contexts (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Molecular Design and Spectral Properties
- Synthetic Bacteriochlorins : The integration of spiro-piperidine units into bacteriochlorins for modifying spectral properties, as discussed by Reddy et al. (2013), illustrates the compound’s potential in designing photosensitizers with tailored properties for applications in photodynamic therapy or solar energy conversion. This research highlights the role of structural motifs in affecting the photophysical characteristics of synthetic compounds (Reddy, Lubian, Pavan, Kim, Yang, Holten, & Lindsey, 2013).
Future Directions
properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S3/c17-15-1-2-16(23-15)24(20,21)19-8-3-13(4-9-19)18-7-5-14-12(11-18)6-10-22-14/h1-2,6,10,13H,3-5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADJKGFWKSIABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2928287.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2928288.png)



![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2928295.png)
![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2928297.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)



![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2928305.png)
